![molecular formula C18H24N2O3S B245589 4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether, commonly known as MPPE, is a synthetic compound that belongs to the class of sulfonamide derivatives. MPPE has shown potential as a pharmacological agent due to its ability to modulate various biological processes.
Mecanismo De Acción
The exact mechanism of action of MPPE is not fully understood. However, it has been proposed that MPPE exerts its pharmacological effects by modulating various signaling pathways. MPPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators. MPPE can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
MPPE has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPPE can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, MPPE can improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPPE in lab experiments is its ability to modulate multiple biological processes. MPPE has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which makes it a versatile pharmacological agent. However, one of the limitations of using MPPE is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on MPPE include investigating its potential in the treatment of neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of MPPE involves the reaction of 4-nitro-1-naphthyl propyl ether with 4-methylpiperazine and sodium sulfite. The reaction is carried out in a solvent such as ethanol or methanol and under reflux conditions. After the reaction is complete, the product is purified by recrystallization to obtain pure MPPE.
Aplicaciones Científicas De Investigación
MPPE has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. MPPE has also been found to have neuroprotective effects and can improve cognitive function. In addition, MPPE has been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and autoimmune disorders.
Propiedades
Fórmula molecular |
C18H24N2O3S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-methyl-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H24N2O3S/c1-3-14-23-17-8-9-18(16-7-5-4-6-15(16)17)24(21,22)20-12-10-19(2)11-13-20/h4-9H,3,10-14H2,1-2H3 |
Clave InChI |
BQJFKDCTMYZPSX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Solubilidad |
39.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



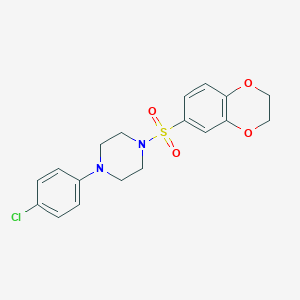
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
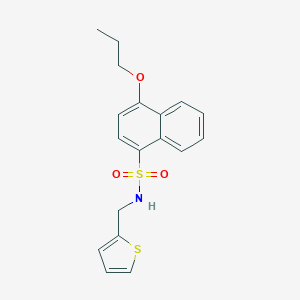
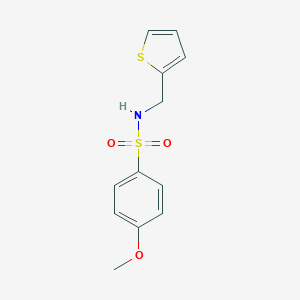
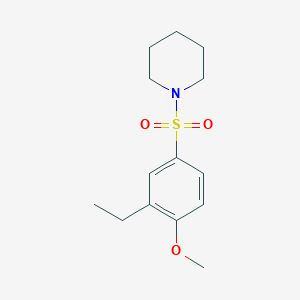
![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
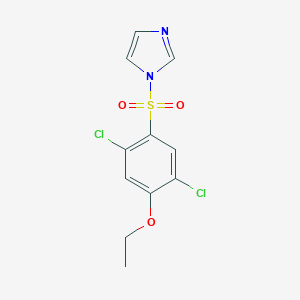
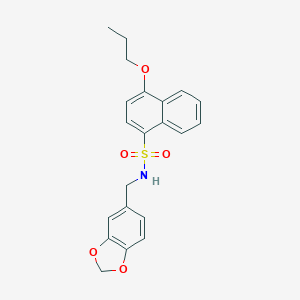
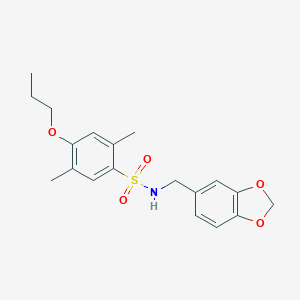
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)